Home > Products > Screening Compounds P56993 > beta-CYCLODEXTRIN PHOSPHATE SODIUM SALT
beta-CYCLODEXTRIN PHOSPHATE SODIUM SALT - 199684-61-2

beta-CYCLODEXTRIN PHOSPHATE SODIUM SALT

Catalog Number: EVT-1476545
CAS Number: 199684-61-2
Molecular Formula: C42H63Na14O56P7
Molecular Weight: 2002.583
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Beta-cyclodextrin phosphate sodium salt is a chemically modified derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units. [] Beta-cyclodextrins are known for their ability to form inclusion complexes with a variety of molecules, enhancing their solubility and stability. [] Beta-cyclodextrin phosphate sodium salt, due to its anionic nature, exhibits unique properties and applications in scientific research. [, ]

Beta-Cyclodextrin (β-CD)

Compound Description: Beta-cyclodextrin (β-CD) is a cyclic oligosaccharide composed of seven glucose units linked by α-1,4-glycosidic bonds []. It forms a truncated cone shape with a hydrophobic cavity and a hydrophilic exterior, allowing it to encapsulate poorly water-soluble molecules and improve their solubility [, , , , , , , ].

Sulfobutylether Beta-Cyclodextrin Sodium Salt ((SBE)₇M-β-CD)

Compound Description: Sulfobutylether Beta-Cyclodextrin Sodium Salt ((SBE)₇M-β-CD) is another cyclodextrin derivative known for its ability to enhance the solubility and stability of drugs [, ]. It is used in pharmaceutical formulations, particularly in osmotic pump systems, to modify drug release profiles [].

Hydroxypropyl-Beta-Cyclodextrin (HP-β-CD)

Compound Description: Hydroxypropyl-Beta-Cyclodextrin (HP-β-CD) is a widely used cyclodextrin derivative known for its improved aqueous solubility and safety profile [, , , , ]. It finds applications in drug formulations for enhancing solubility, stability, and bioavailability of poorly soluble drugs [, , , ].

Heptakis(2,6-di-O-methyl)-Beta-Cyclodextrin (DMCD)

Compound Description: Heptakis(2,6-di-O-methyl)-Beta-Cyclodextrin (DMCD) is a cyclodextrin derivative with enhanced complexation abilities compared to the parent beta-cyclodextrin []. It exhibits improved drug solubilization capabilities and is often chosen for its ability to form stable inclusion complexes [].

Relevance: The comparison of DMCD with beta-cyclodextrin phosphate sodium salt in drug solubilization studies [] highlights the structure-activity relationship among cyclodextrin derivatives. Even with different substituents on the beta-cyclodextrin core, both compounds demonstrate the capacity for improving drug solubility, emphasizing the impact of structural modifications on their functional properties.

2,3,6 Partially Methylated-Beta-Cyclodextrin (PMCD)

Compound Description: 2,3,6 Partially Methylated-Beta-Cyclodextrin (PMCD) is a cyclodextrin derivative with intermediate properties between the parent beta-cyclodextrin and fully methylated derivatives []. It provides a balance between solubility and complexation abilities, making it relevant in pharmaceutical formulations.

Relevance: The inclusion of PMCD in the study comparing the stabilizing effects of different cyclodextrins [], which also investigated beta-cyclodextrin phosphate sodium salt, underscores the relationship based on their shared identity as cyclodextrin derivatives. This comparison allows researchers to understand how specific modifications on the beta-cyclodextrin structure influence their ability to stabilize labile drugs.

Source

Beta-cyclodextrin is naturally derived from the enzymatic degradation of starch. It is produced through the action of cyclodextrin glycosyltransferase, which catalyzes the conversion of starch into cyclodextrins. The phosphorylation process typically involves chemical modification using phosphating agents such as phosphoric acid or phosphorous oxychloride.

Classification

Beta-cyclodextrin phosphate sodium salt falls under the category of modified cyclodextrins. It is classified as a non-ionic surfactant and can be categorized further based on its degree of substitution with phosphate groups, which can affect its solubility and reactivity.

Synthesis Analysis

Methods

The synthesis of beta-cyclodextrin phosphate sodium salt can be achieved through several methods, primarily involving the reaction of beta-cyclodextrin with phosphating agents. Key steps include:

  1. Activation: Beta-cyclodextrin is treated with an aqueous base to create an activated form.
  2. Phosphorylation: The activated beta-cyclodextrin is reacted with phosphorous oxychloride or other phosphorylating agents at controlled temperatures (typically between 25°C and 60°C) to introduce phosphate groups.
  3. Neutralization: The reaction mixture's pH is adjusted, often using hydrochloric acid, to stabilize the product and remove impurities.
  4. Purification: The crude product undergoes purification processes such as dialysis or chromatography to isolate the desired beta-cyclodextrin phosphate sodium salt.

Technical Details

The process parameters, such as temperature, pH, and reaction time, significantly influence the degree of substitution and the properties of the final product. For instance, higher temperatures can increase the ratio of mono- to diphosphate esters formed during synthesis .

Molecular Structure Analysis

Structure

The molecular structure of beta-cyclodextrin phosphate sodium salt features a cyclic arrangement of glucose units with phosphate groups attached to specific hydroxyl positions on the glucose residues. These modifications enhance its solubility and interaction with various molecules.

Data

The chemical formula for beta-cyclodextrin phosphate sodium salt can be represented as C7H12O7PNaC_7H_{12}O_7PNa. The presence of phosphate groups introduces new functional characteristics that are crucial for its applications in drug delivery and other fields.

Chemical Reactions Analysis

Reactions

Beta-cyclodextrin phosphate sodium salt participates in various chemical reactions due to its functional groups:

  1. Inclusion Complex Formation: It can form inclusion complexes with hydrophobic drugs, enhancing their solubility and stability.
  2. Catalytic Reactions: As a catalyst, it can facilitate organic reactions by providing a microenvironment that stabilizes transition states or reactants .
  3. Hydrolysis Reactions: The phosphate groups can undergo hydrolysis under certain conditions, affecting the stability and release profiles of encapsulated drugs.

Technical Details

The reaction mechanisms often involve hydrogen bonding and electrostatic interactions between the cyclodextrin cavity and guest molecules, which are critical for understanding its behavior in biological systems .

Mechanism of Action

Process

The mechanism by which beta-cyclodextrin phosphate sodium salt enhances drug solubility involves several steps:

  1. Complexation: Hydrophobic drugs enter the hydrophobic cavity of beta-cyclodextrin.
  2. Stabilization: Phosphate groups interact with water molecules, increasing solubility.
  3. Release: Upon reaching physiological conditions, the drug is released from the complex due to changes in environmental conditions (e.g., pH changes).

Data

Studies have shown that beta-cyclodextrin derivatives can significantly improve the solubility of poorly soluble drugs by forming stable inclusion complexes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white or off-white powder.
  • Solubility: Highly soluble in water due to the presence of hydrophilic phosphate groups.
  • Stability: Generally stable under normal storage conditions but may degrade at high temperatures.

Chemical Properties

  • Reactivity: Reacts readily with various organic compounds to form inclusion complexes.
  • pH Sensitivity: The solubility and stability can vary significantly with changes in pH.

Relevant data indicate that modifications to beta-cyclodextrin can enhance its thermal stability compared to unmodified forms .

Applications

Scientific Uses

Beta-cyclodextrin phosphate sodium salt has a wide range of applications in scientific research and industry:

  1. Pharmaceuticals: Used as a drug delivery system to improve the solubility and bioavailability of hydrophobic drugs.
  2. Food Industry: Acts as a stabilizer for flavors and fragrances.
  3. Environmental Science: Employed in remediation processes for pollutants due to its ability to form complexes with toxic substances.
  4. Biomedical Applications: Investigated for use in targeted drug delivery systems due to its biocompatibility and ability to interact with biological membranes.
Introduction to Beta-Cyclodextrin Phosphate Sodium Salt

Definition and Structural Overview of Beta-Cyclodextrin Derivatives

Beta-cyclodextrin phosphate sodium salt (β-CDP-Na) represents a significant advancement in cyclodextrin chemistry through targeted chemical modification of the native β-cyclodextrin structure. This derivative is synthesized by introducing phosphate groups onto the cyclodextrin backbone, fundamentally altering its physicochemical properties while retaining the core molecular recognition capabilities. The parent compound, β-cyclodextrin, consists of seven D-glucopyranose units linked by α-1,4-glycosidic bonds, forming a truncated cone structure with a hydrophobic central cavity and hydrophilic outer surface. This unique architecture enables the formation of inclusion complexes with various hydrophobic molecules through host-guest interactions [3].

The phosphorylation process strategically functionalizes the primary (C6) and secondary (C2, C3) hydroxyl groups of the glucose units, replacing hydrogen atoms with phosphate moieties. These phosphate groups are subsequently neutralized by sodium counterions, resulting in the final sodium salt form. The molecular formula varies based on the degree of substitution (DS), represented as C₄₂H₇₀₋ₙO₃₅·(NaHPO₃)ₙ, where "n" denotes the average number of phosphate groups per cyclodextrin molecule, typically ranging between 2.0 and 6.0 [3] [10]. This controlled derivatization transforms the relatively insoluble native β-cyclodextrin (1.85% aqueous solubility) into a highly water-soluble compound (>50 g/100 mL at 25°C), while simultaneously enhancing its thermal stability and chemical reactivity [3] [5].

  • Molecular Architecture: The phosphorylation pattern creates a more electron-rich cavity environment and introduces negatively charged functional groups on the cyclodextrin rim. This dual modification significantly expands the range of potential guest molecules beyond those compatible with native β-cyclodextrin, enabling complexation with positively charged drugs and larger molecules while maintaining the fundamental inclusion complexation mechanism.

Table 1: Key Physicochemical Properties of Beta-Cyclodextrin Phosphate Sodium Salt

PropertyValue/SpecificationSource/Measurement Method
Chemical FormulaC₄₂H₇₀₋ₙO₃₅·(NaHPO₃)ₙCalculated [3] [10]
AppearanceWhite to slight yellow powderVisual inspection [3] [10]
Solubility in Water>50 g/100 mL at 25°CSolubility test [3] [10]
Solubility in Methanol<1 g/100 mL at 25°CSolubility test [3] [10]
Solubility in Chloroform<1 g/100 mL at 25°CSolubility test [3] [10]
Degree of Substitution (n)2.0 - 6.0Mass spectrometry (EP 2.2.43) [10]
Purity>92% (on dry substance)Calculated [3] [10]

Historical Development of Chemically Modified Cyclodextrins

The historical trajectory of cyclodextrins reveals a fascinating evolution from scientific curiosities to functional pharmaceutical and industrial excipients, with β-cyclodextrin phosphate sodium salt emerging as a product of deliberate molecular design to overcome inherent limitations of native cyclodextrins. The cyclodextrin story began in 1891 with Villiers' discovery of "cellulosine" from bacterial starch digestion, later identified as the first observed cyclodextrin [7]. Schardinger's pioneering work in the early 1900s led to the identification and naming of "crystallized dextrin-α" and "crystallized dextrin-β," establishing the foundation for cyclodextrin chemistry. The cyclic nature of these molecules was confirmed by Freudenberg in 1936, who proposed the structures of α- and β-cyclodextrins [7].

A transformative milestone occurred in the mid-20th century when Cramer's discovery of inclusion complex formation in 1956 unveiled cyclodextrins' molecular encapsulation capabilities, igniting research into their practical applications across diverse industries [7]. However, the path to pharmaceutical utility faced significant obstacles, particularly concerning the safety and solubility of β-cyclodextrin. Frank's landmark 1976 research demonstrated the severe and potentially fatal renal toxicity of parenterally administered β-cyclodextrin, creating a major barrier to clinical translation [2]. This toxicity, believed to stem from cholesterol complexation and subsequent renal tubule damage, necessitated innovative chemical modifications to enhance biocompatibility.

The 1980s witnessed intensified efforts to engineer safer, more effective cyclodextrin derivatives. While hydroxypropyl-β-cyclodextrin (HP-β-CD) emerged as a promising candidate with improved solubility and reduced toxicity, researchers at the University of Kansas pursued a distinct strategy focused on charged derivatives. Their hypothesis posited that anionic cyclodextrins would exhibit reduced renal reabsorption and consequently lower nephrotoxicity [2]. Although initial sulfated derivatives proved disappointing due to inferior complexation capabilities, this work laid essential groundwork for subsequent innovations. The phosphorylation approach emerged as a promising alternative, leveraging the chemical and enzymatic stability of phosphonate linkages compared to sulfate esters [2] [3]. This strategic shift ultimately enabled the development of β-cyclodextrin phosphate sodium salt as a viable pharmaceutical excipient with enhanced properties.

Significance of Phosphorylation in Cyclodextrin Functionalization

Phosphorylation represents a deliberate and sophisticated strategy in cyclodextrin functionalization, offering distinct advantages over alternative derivatization approaches. The incorporation of phosphate groups fundamentally transforms β-cyclodextrin into an anionic, water-soluble oligosaccharide with preserved host-guest complexation capabilities [3] [10]. The choice of phosphate functionality stems from a careful evaluation of potential charged groups based on ionization behavior, stability, and safety considerations:

  • Permanent Charge and pH Independence: Sulfonic acid and phosphate groups maintain a consistent negative charge across the physiologically relevant pH spectrum. This contrasts with carboxylic acid derivatives, which undergo protonation in acidic environments, potentially compromising their solubilizing capacity in low-pH formulations [2].

  • Chemical and Enzymatic Stability: Unlike sulfate esters or phosphate esters (susceptible to phosphatase cleavage), the C-O-P linkage in phosphonate derivatives exhibits exceptional resistance to both chemical hydrolysis and enzymatic degradation [2]. This ensures the structural integrity of β-CDP-Na during storage and administration, preventing the formation of potentially toxic degradation products or unpredictable changes in complexation behavior.

  • Charge Density Considerations: Phosphonate groups carry a single negative charge per substitution, avoiding the high sodium load associated with phosphonic acid derivatives (carrying two negative charges) [2]. This lower ion burden is advantageous for formulations sensitive to electrolyte content.

The synthetic pathway to β-cyclodextrin phosphate sodium salt typically employs phosphorylating agents such as sodium trimetaphosphate (STMP) or phosphorus oxychloride (POCl₃) under carefully controlled alkaline conditions [3]. This process involves nucleophilic attack by the cyclodextrin hydroxyl groups on the phosphorus atom of the phosphorylating agent. Subsequent hydrolysis and neutralization with sodium hydroxide yield the final sodium salt form. Critical parameters—pH, temperature, reaction time, and reactant stoichiometry—are meticulously optimized to achieve the target degree of substitution (typically DS 2-6) and minimize impurities like sodium phosphate, sodium pyrophosphate, and residual native β-cyclodextrin [3] [10].

Table 2: Impurity Profile Specifications for Beta-Cyclodextrin Phosphate Sodium Salt

ImpuritySpecification LimitAnalytical Method
Residual Beta-Cyclodextrin< 2%TLC (EP 2.2.27) [10]
Residual Sodium Phosphate (as Na₃PO₄)< 3%MS (EP 2.2.43) [3] [10]
Residual Sodium Pyrophosphate (as Na₄P₂O₇)< 3%MS (EP 2.2.43) [3] [10]
Loss on Drying< 20%EP 2.2.32 [10]

The resulting phosphate groups dramatically enhance the hydrophilicity of β-cyclodextrin through strong ion-dipole interactions with water molecules and increased hydrogen bonding capacity. Furthermore, the negatively charged phosphate moieties introduce electrostatic interactions as an additional mechanism for molecular association, complementing the classical hydrophobic inclusion complexation. This enables β-CDP-Na to interact effectively with cationic guest molecules, expanding its utility beyond purely hydrophobic compounds to include those with polar or charged functionalities [3] [9]. The significantly improved thermal stability compared to native β-cyclodextrin broadens its applicability in processes involving heat, such as sterilization or hot-melt extrusion [3]. Consequently, phosphorylation successfully addresses the core limitations of native β-cyclodextrin—poor aqueous solubility and parenteral toxicity—while introducing new functionalities that broaden its application spectrum in drug delivery, food science, cosmetics, and environmental remediation [3] [9].

Properties

CAS Number

199684-61-2

Product Name

beta-CYCLODEXTRIN PHOSPHATE SODIUM SALT

IUPAC Name

tetradecasodium;[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-10,15,20,25,30,35-hexakis(phosphonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl phosphate

Molecular Formula

C42H63Na14O56P7

Molecular Weight

2002.583

InChI

InChI=1S/C42H77O56P7.14Na/c43-15-22(50)36-85-8(1-78-99(57,58)59)29(15)92-37-23(51)16(44)31(10(86-37)3-80-101(63,64)65)94-39-25(53)18(46)33(12(88-39)5-82-103(69,70)71)96-41-27(55)20(48)35(14(90-41)7-84-105(75,76)77)98-42-28(56)21(49)34(13(91-42)6-83-104(72,73)74)97-40-26(54)19(47)32(11(89-40)4-81-102(66,67)68)95-38-24(52)17(45)30(93-36)9(87-38)2-79-100(60,61)62;;;;;;;;;;;;;;/h8-56H,1-7H2,(H2,57,58,59)(H2,60,61,62)(H2,63,64,65)(H2,66,67,68)(H2,69,70,71)(H2,72,73,74)(H2,75,76,77);;;;;;;;;;;;;;/q;14*+1/p-14/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;;;;;;;;;;;;;;/m1............../s1

InChI Key

NDMFLIXECRFTEY-IPRHCQSVSA-A

SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.